molecular formula C8H14O B1619870 cis-3,5-Dimethylcyclohexanone CAS No. 7214-52-0

cis-3,5-Dimethylcyclohexanone

Cat. No.: B1619870
CAS No.: 7214-52-0
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-KNVOCYPGSA-N
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Description

cis-3,5-Dimethylcyclohexanone: is an organic compound with the molecular formula C₈H₁₄O. It is a stereoisomer of 3,5-dimethylcyclohexanone, where the two methyl groups are on the same face of the cyclohexane ring. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above methods, with optimizations for cost-effectiveness, yield, and purity. The reaction conditions are carefully controlled to ensure high chiral purity and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: cis-3,5-Dimethylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

cis-3,5-Dimethylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,5-dimethylcyclohexanone involves its interaction with various molecular targets, primarily through its carbonyl group. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,5S)-3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349024
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7214-52-0
Record name AG-G-83630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.
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128 g
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50 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,5-Dimethylcyclohexanone
Reactant of Route 2
cis-3,5-Dimethylcyclohexanone
Reactant of Route 3
Reactant of Route 3
cis-3,5-Dimethylcyclohexanone
Reactant of Route 4
cis-3,5-Dimethylcyclohexanone
Reactant of Route 5
cis-3,5-Dimethylcyclohexanone
Reactant of Route 6
cis-3,5-Dimethylcyclohexanone

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